molecular formula C16H22BNO3 B8223120 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

Cat. No.: B8223120
M. Wt: 287.2 g/mol
InChI Key: KPEHAEGSSOCCQZ-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is a complex organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further linked to a methacrylamide moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide typically involves the following steps:

  • Formation of the Boronic Ester: : The initial step involves the reaction of 3-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction forms the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic ester.

  • Amidation Reaction: : The boronic ester is then subjected to an amidation reaction with methacryloyl chloride in the presence of a base like triethylamine. This step introduces the methacrylamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide can undergo various types of chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.

  • Hydrolysis: : The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or triethylamine, used in various steps of the synthesis.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids: From hydrolysis of the boronic ester.

    Polymers: From radical polymerization of the methacrylamide group.

Scientific Research Applications

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has diverse applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Biological Research: Studied for its interactions with biological molecules and potential as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide largely depends on its application:

    In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    In Polymerization: The methacrylamide group undergoes radical polymerization, leading to the formation of polymer chains.

    In Biological Systems: The boron atom can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methacrylamide group and is commonly used in Suzuki-Miyaura coupling reactions.

    Methacrylamide: Lacks the boronic ester group and is used in polymerization reactions.

    Pinacolborane: Contains a boron atom but lacks the phenyl and methacrylamide groups.

Uniqueness

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is unique due to the combination of a boronic ester and a methacrylamide group within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-8-12(10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHAEGSSOCCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-aminophenylboronic acid pinacol ester (5.04 g, 23.0 mmol) in dichloromethane (100 mL) was added TEA (6.41 mL, 46.0 mmol). The resulting solution was cooled to 0° C., then methacrolyl chloride (2.70 mL, 27.6 mmol) was added. The cooling bath was removed, and the reaction was allowed to warm to room temperature and stir for approximately 2 hours. The reaction mixture was washed with 7.5% aqueous ammonium chloride (100 mL) and the layers were separated and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford a solid. The solid was triturated with hexanes (50 mL) and isolated by filtration to afford N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide. LRMS (ESI) calcd for C16H22BNO3 [M+H]+: 288, found 288.
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.41 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

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